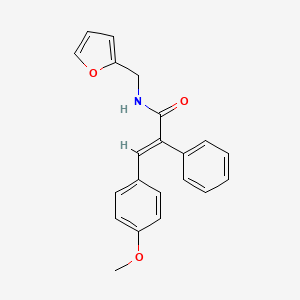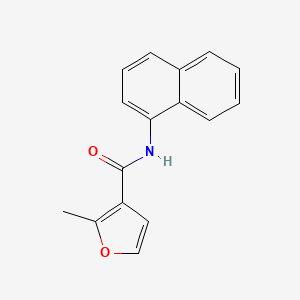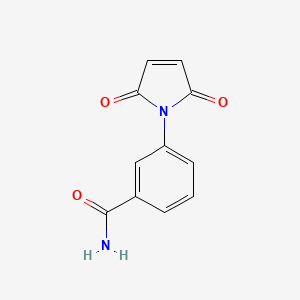![molecular formula C19H20N2O4 B5792425 METHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE](/img/structure/B5792425.png)
METHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[3-(2-methylpropanamido)benzamido]benzoate is an organic compound that belongs to the class of aromatic esters and amides. This compound is characterized by its complex structure, which includes both ester and amide functional groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(2-methylpropanamido)benzamido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-methylpropanoic acid with 3-aminobenzoic acid to form 3-(2-methylpropanamido)benzoic acid.
Esterification: The next step is the esterification of 3-(2-methylpropanamido)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 3-(2-methylpropanamido)benzoate.
Amidation: Finally, methyl 3-(2-methylpropanamido)benzoate is reacted with 4-aminobenzoic acid to form the target compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 4-[3-(2-methylpropanamido)benzamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Methyl 4-[3-(2-methylpropanamido)benzamido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-[3-(2-methylpropanamido)benzamido]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 4-methyl-3-(2-methylpropanamido)benzoate
- Methyl 2-[3-(2-methylpropanamido)benzamido]benzoate
Uniqueness
Methyl 4-[3-(2-methylpropanamido)benzamido]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
methyl 4-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)17(22)21-16-6-4-5-14(11-16)18(23)20-15-9-7-13(8-10-15)19(24)25-3/h4-12H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPPSMAHEJBKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5792352.png)
![2-{[(E)-(4-methylphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5792358.png)
![3-[(4-Methylphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B5792368.png)
![3-[(3-chloro-4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B5792369.png)
![6-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B5792373.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5792377.png)
![4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792381.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5792402.png)

![dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate](/img/structure/B5792430.png)



